molecular formula C13H10ClNO B1299152 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde CAS No. 351365-89-4

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde

Cat. No.: B1299152
CAS No.: 351365-89-4
M. Wt: 231.68 g/mol
InChI Key: PIJIPWHCETYLSJ-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde (CAS 351365-89-4) is a versatile tricyclic quinoline derivative of high interest in medicinal and organic chemistry. The compound features a molecular formula of C13H10ClNO and a molecular weight of 231.682 g/mol . Its structure incorporates two aromatic rings and a reactive chloro substituent at the 2-position and an aldehyde group at the 3-position, which serve as key sites for further chemical modification . As part of the 2-chloroquinoline-3-carbaldehyde family, this compound is a valuable precursor for synthesizing diverse heterocyclic systems with potential biological activity . The chloroquinoline scaffold is a recognized building block for developing compounds with a range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial activities . The aldehyde group is particularly useful for constructing more complex molecules via reactions such as condensations to form Schiff bases or reductive amination . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-13-11(7-16)5-10-4-8-2-1-3-9(8)6-12(10)15-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJIPWHCETYLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C3C(=C2)C=C(C(=N3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356679
Record name 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351365-89-4
Record name 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Process:

  • Starting Material : Acetanilides or substituted anilines are acetylated to form N-phenylacetamides.
  • Chlorination and Formylation : The acetylated compounds are treated with the Vilsmeier reagent (DMF + POCl₃), which introduces both the chloro and aldehyde groups at specific positions on the quinoline ring.
  • Cyclization : The intermediate undergoes cyclization to form the quinoline ring system.

Advantages :

  • High yields under controlled conditions.
  • Simultaneous introduction of chloro and aldehyde functionalities.

Reaction Conditions :

  • Temperature: ~120 °C
  • Solvent: DMF
  • Chlorinating Agent: POCl₃ or PCl₅

Meth-Cohn Synthesis

The Meth-Cohn method is another effective approach for synthesizing quinoline derivatives. This process uses phosphorus pentachloride (PCl₅) and N,N-alkylformamides as reagents.

Process:

Reaction Conditions :

  • Temperature: ~120 °C
  • Reagent Ratio: PCl₅ (4.5 equivalents), N,N-alkylformamide (3 equivalents)

Multicomponent Reactions

Multicomponent reactions provide an efficient route for synthesizing complex heterocyclic systems, including derivatives of 2-chloroquinolines.

Process:

  • Starting Materials : A combination of acetanilides, chlorinating agents (e.g., POCl₃), and active methylene-containing compounds.
  • Reaction Conditions : Conducted in solvents like ethanol or DMF, often in the presence of catalysts such as triethylamine or pyridine.
  • Cyclization : The reaction proceeds through intermediate formation followed by cyclization to yield the desired compound.

Advantages :

  • High selectivity and efficiency.
  • One-pot reaction conditions reduce purification steps.

Oxidation of Alcohol Precursors

An alternative method involves oxidation of alcohol precursors to aldehydes.

Process:

  • Alcohol Formation : The corresponding alcohol derivative is synthesized first.
  • Oxidation Step : Oxidizing agents such as silver nitrate in sodium hydroxide are used to convert the alcohol group into an aldehyde group.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages
Vilsmeier-Haack DMF, POCl₃ ~120 °C, DMF solvent High yields, dual functionalization
Meth-Cohn PCl₅, N,N-alkylformamide ~120 °C Effective for substituted derivatives
Multicomponent Acetanilides, POCl₃ Ethanol/DMF, catalysts One-pot synthesis, high selectivity
Oxidation Alcohol precursors Silver nitrate, NaOH Direct conversion to aldehydes

Notes on Optimization

  • The choice of chlorinating agent (POCl₃ vs PCl₅) significantly impacts yield and reaction efficiency.
  • Reaction temperature and solvent selection are critical for optimizing product purity and minimizing side reactions.
  • Catalysts such as triethylamine or pyridine can enhance reaction rates in multicomponent syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carboxylic acid.

    Reduction: 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its structural characteristics. Recent studies have highlighted its potential in various therapeutic areas:

  • Antimicrobial Activity : Compounds derived from quinoline structures have shown effectiveness against several bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Aspergillus species .
  • Anticancer Properties : Research indicates that derivatives of 2-chloroquinoline compounds may possess anticancer activity, acting on different cancer cell lines through various mechanisms .
  • Anti-inflammatory and Antioxidant Effects : The compound has been investigated for its anti-inflammatory and antioxidant properties, which could have implications in treating chronic inflammatory diseases .

Case Studies and Research Findings

  • Evaluation of Novel Derivatives : A study focused on synthesizing novel derivatives of 2-chloroquinoline-3-carbaldehyde through nucleophilic substitution reactions. The resulting compounds demonstrated promising antibacterial and antifungal activities .
  • Biological Evaluation : Research highlighted the synthesis of quinoline derivatives that exhibited significant biological activities such as anti-tuberculosis and anti-HIV effects, showcasing the versatility of these compounds in medicinal chemistry .
  • Synthesis of Heterocycles : The compound has been utilized in synthesizing other heterocycles, demonstrating its utility in expanding the library of biologically active molecules .

Data Table: Biological Activities of 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde Derivatives

Activity TypeTarget Organisms/CellsObserved Effects
AntibacterialE. coli, S. aureusInhibition of growth
AntifungalAspergillus niger, Curvularia lunataSignificant antifungal activity
AnticancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryIn vitro modelsReduction in inflammatory markers
AntioxidantCellular modelsScavenging free radicals

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Substituents (Position) Notable Features
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde (Target) C₁₃H₁₁ClNO* Cl (2), CHO (3), dihydro-cyclopenta Hypothesized envelope conformation of cyclopenta ring
2-Chloro-7,8-dimethyl-quinoline-3-carbaldehyde C₁₂H₁₀ClNO Cl (2), CH₃ (7,8), CHO (3) Crystallographic mirror plane perpendicular to b-axis
2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde C₁₃H₁₁NO₂ O (2), CHO (3), tetrahydro-cyclopenta Oxo group at position 2; potential keto-enol tautomerism
2-Chloro-8-methoxy-quinoline-3-carbaldehyde C₁₁H₈ClNO₂ Cl (2), OCH₃ (8), CHO (3) Methoxy group introduces steric and electronic effects

*Calculated based on cyclopenta[g]quinoline core and substituents.

  • Electronic Effects: The chloro group in the target compound withdraws electron density, activating the carbaldehyde for nucleophilic attack. The oxo group in C₁₃H₁₁NO₂ may participate in conjugation with the carbaldehyde, altering reactivity compared to the chloro-substituted target.
  • Conformational Flexibility :

    • Cyclopenta rings in related compounds (e.g., pyrazolopyrimidines ) adopt envelope conformations with puckering amplitudes (Q) up to 0.5 Å. Similar flexibility is expected in the target compound, influencing solubility and crystal packing.

Crystallographic and Packing Behavior

  • Dimethyl Analog (C₁₂H₁₀ClNO): Non-hydrogen atoms lie on a crystallographic mirror plane, indicating high symmetry and ordered packing .
  • Pyrazolopyrimidine Analogs : Hydrogen-bonded chains via C–H⋯N interactions stabilize crystal lattices. The dihedral angles between aryl rings and bicyclic systems (3.6–14.5°) suggest variable π-stacking efficiency.
  • Target Compound : The dihydro-cyclopenta ring may reduce symmetry compared to the dimethyl analog, leading to less ordered packing but enhanced intermolecular interactions via aldehyde or chloro groups.

Biological Activity

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities. Its structure, which includes a quinoline moiety, suggests a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C13H10ClNO
  • Molecular Weight : 231.68 g/mol
  • CAS Number : 351365-89-4

Synthesis

The synthesis of this compound typically involves several steps that may include cyclization and functionalization reactions. The compound can be derived from various precursors through methods such as:

  • Cyclization Reactions : Using appropriate starting materials to form the quinoline ring.
  • Chlorination : Introducing the chlorine atom into the structure.
  • Formylation : Adding the aldehyde functional group.

Biological Activity

Research indicates that compounds related to quinoline structures exhibit a variety of biological activities, including:

Antimicrobial Activity

Quinoline derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that related compounds exhibit activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The quinoline structure has been associated with anticancer activity. Studies suggest that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells. For example, certain analogs have been reported to act as inhibitors of DNA topoisomerases, which are crucial for DNA replication in cancer cells .

Anti-inflammatory Effects

Quinoline derivatives have also shown promise in reducing inflammation. They may inhibit pathways involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against multiple strains of bacteria and fungi .

Study 2: Anticancer Activity

In another research effort, the anticancer properties of 2-chloroquinoline derivatives were assessed through in vitro assays. The findings revealed that certain derivatives could effectively inhibit the proliferation of cancer cell lines, suggesting a mechanism involving apoptosis induction .

Study 3: Structure-Activity Relationship (SAR)

Research focused on understanding the structure-activity relationship of quinoline derivatives highlighted that modifications on the cyclopenta ring significantly influenced biological activity. This study provided insights into optimizing compounds for enhanced efficacy against specific targets .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntibacterialE. coli, S. aureus
2-Chloroquinoline derivativeAnticancerVarious cancer cell lines
Quinoline analogsAnti-inflammatoryInflammatory cell models

Q & A

Q. What are the established synthetic routes for 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde?

The compound is synthesized via cyclization reactions involving anthranilic acid derivatives and cyclopentanone. A key method involves using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions. For example, cyclopentanone reacts with anthranilic acid in POCl₃ to form the cyclopenta-fused quinoline core, followed by functionalization at the 3-position with an aldehyde group using Vilsmeier-Haack conditions . Modified protocols using phosphorus pentachloride (PCl₅) have also been reported to enhance yield and purity .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR identify aromatic protons, cyclopentane ring protons, and the aldehyde proton (δ ~10 ppm).
  • IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde group.
  • Mass Spectrometry : High-resolution MS verifies the molecular ion peak (e.g., [M+H]+ for C₁₃H₁₁ClNO, m/z ≈ 240.05) .
  • X-ray Crystallography (if available): Resolves the fused-ring system and substituent positions .

Q. What functional groups in this compound are most reactive, and how are they utilized in further derivatization?

The chloro group at position 2 and the aldehyde at position 3 are key reactive sites:

  • The chloro group undergoes nucleophilic substitution (e.g., with amines or alkoxides) to introduce heteroatoms or aryl groups.
  • The aldehyde participates in condensation reactions (e.g., with hydrazines to form hydrazones) or serves as an electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the cyclization step?

Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Effects : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Gradual heating (80–100°C) minimizes side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product from byproducts like unreacted anthranilic acid .

Q. How should researchers address contradictory spectral data during structural confirmation?

Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns protons/carbons unambiguously.
  • DSC/TGA : Detects polymorphic forms or solvates affecting melting points.
  • Comparative Analysis : Cross-referencing with analogous compounds (e.g., 2-chlorobenzo[h]quinoline-3-carbaldehyde, C₁₄H₈ClNO) .

Q. What computational methods predict the reactivity and bioactivity of this compound?

  • DFT Calculations : Model electron density at the chloro and aldehyde groups to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking : Screens against protein targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
  • QSAR Studies : Correlates substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with antibacterial activity .

Methodological Tables

Q. Table 1: Synthetic Conditions for Cyclopenta-Fused Quinolines

StepReagents/ConditionsPurposeReference
CyclizationAnthranilic acid, cyclopentanone, POCl₃, reflux (4–6 h)Forms fused-ring core
Aldehyde IntroductionDMF, PCl₅, 0–5°C → RT (Vilsmeier-Haack)Adds 3-carbaldehyde group
PurificationSilica gel column (EtOAc/hexane, 3:7)Removes unreacted starting material

Q. Table 2: Key Spectroscopic Data

TechniqueObserved DataFunctional GroupReference
¹H NMRδ 10.2 (s, 1H)Aldehyde proton
IR1685 cm⁻¹C=O stretch
HRMS[M+H]+ 240.0521Molecular ion

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